![molecular formula C18H14N2 B2939278 2-Phenyl-5,6-dihydrobenzo[h]quinazoline CAS No. 339101-28-9](/img/structure/B2939278.png)
2-Phenyl-5,6-dihydrobenzo[h]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a type of benzo[h]quinazoline analog . These compounds have been synthesized and evaluated for their potential as growth inhibitors of carcinoma cells . The compound is synthesized through the reaction of chalcone with guanidine .
Synthesis Analysis
The synthesis of various benzo[h]quinazoline analogs, including 2-Phenyl-5,6-dihydrobenzo[h]quinazoline, was accomplished through the reaction of chalcone with guanidine . This method of synthesis has been widely used and is considered efficient .Molecular Structure Analysis
In silico docking studies of a similar molecule, 6d, revealed that it has good affinity with an estrogen receptor as well as a tubulin protein on its β-sheet of the colchicines binding site . This suggests that 2-Phenyl-5,6-dihydrobenzo[h]quinazoline may have a similar molecular structure and affinity.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline include the reaction of chalcone with guanidine . This reaction results in the formation of various benzo[h]quinazoline analogs .科学的研究の応用
2-Phenyl-5,6-dihydrobenzo[h]quinazoline: A Comprehensive Analysis of Scientific Research Applications
Anticancer Activity: 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives have shown promising results in anticancer studies. A functional study of a specific molecule, 6d, demonstrated its ability to trigger apoptosis in cancer cells at a concentration of 7 μM over 24 and 48 hours. It also effectively inhibited tubulin polymerization, which is a promising target for anticancer drugs, with an IC50 value of 2.27 μM .
Anti-HIV Potential: Research has indicated that certain dihydrobenzo[h]quinazoline derivatives exhibit significant efficacy against viral infections, including HIV. These compounds were synthesized from quinazoline derivatives and aryl methylene thiopyrimidine, highlighting their potential as therapeutic agents in the treatment of HIV-related conditions .
Chemical Synthesis: In the realm of chemical synthesis, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline has been utilized in the synthesis of various benzo[h]quinazoline analogs through reactions with chalcone and guanidine. These synthesized compounds were then screened for their potential against different cancer cell lines, showcasing the compound’s versatility in creating new pharmacologically active molecules .
Catalysis: Quinazoline derivatives have been reported to catalyze the allylation and benzylation of carbonyl compounds as well as participate in special alkylation reactions. This highlights the compound’s role as a catalyst in organic synthesis, aiding in the formation of complex molecules .
Medicinal Chemistry: In medicinal chemistry, quinazoline is recognized as a double-ring heterocyclic system with significant importance due to its two nitrogen heteroatoms. It serves as a core structure for developing various pharmacologically active agents, including those with analgesic and anti-inflammatory properties .
Biological Activities: The biological activities of quinazoline derivatives are diverse and include potential therapeutic applications beyond anticancer and anti-HIV effects. These activities are based on the compound’s ability to interact with biological targets, leading to various physiological responses .
Intermediates in Pharmaceutical Synthesis: Benzoxazinone derivatives, closely related to quinazolinone derivatives, serve as intermediates in the formation of 2,3-disubstituted quinazolinone derivatives. These intermediates play a crucial role in the synthesis of new pharmaceutical compounds .
Tubulin Polymerization Inhibition: As mentioned earlier under anticancer activity, 2-Phenyl-5,6-dihydrobenzo[h]quinazoline derivatives can inhibit tubulin polymerization. This mechanism is critical for the development of chemotherapeutic agents that target microtubule dynamics within cancer cells .
作用機序
Target of Action
2-Phenyl-5,6-dihydrobenzo[h]quinazoline is a derivative of the benzoquinazoline scaffold . Benzoquinazolines have been extensively studied for their wide range of pharmacological effects, including roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents . Therefore, the primary targets of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline could be similar to those of benzoquinazolines, depending on the specific functional groups present in the molecule.
Mode of Action
Benzoquinazoline derivatives have been shown to interact with various biological targets, leading to a range of pharmacological effects . For instance, some benzoquinazoline derivatives have been found to inhibit tubulin polymerization, which is crucial for cell division and thus could contribute to their anticancer activity .
Biochemical Pathways
Given the broad range of pharmacological activities attributed to benzoquinazolines, it is likely that multiple pathways are affected . For example, in the case of anticancer activity, the compound may interfere with cell division by inhibiting tubulin polymerization .
Pharmacokinetics
The optimization of these properties is a key aspect of drug development , and it is likely that these properties would be carefully studied during the development of 2-Phenyl-5,6-dihydrobenzo[h]quinazoline as a therapeutic agent.
Result of Action
Benzoquinazoline derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its biological targets.
特性
IUPAC Name |
2-phenyl-5,6-dihydrobenzo[h]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2/c1-2-7-14(8-3-1)18-19-12-15-11-10-13-6-4-5-9-16(13)17(15)20-18/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKBNVFKTUVRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-5,6-dihydrobenzo[h]quinazoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-methylphenyl)piperidine-4-carboxylic acid](/img/structure/B2939195.png)
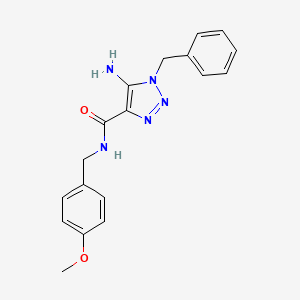
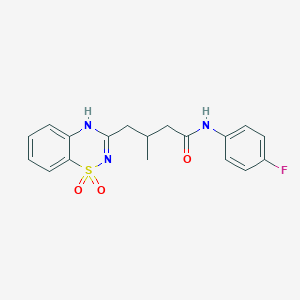
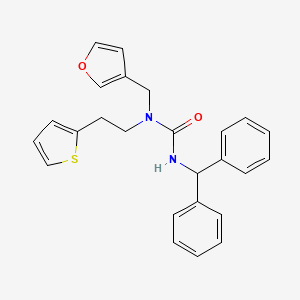
![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile](/img/structure/B2939201.png)
![2-[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2939202.png)
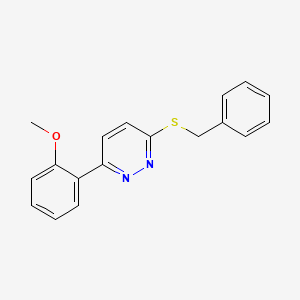
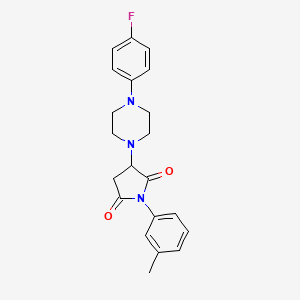

![3-(5-Bromo-2-hydroxyphenyl)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2939209.png)
![2-bromo-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2939210.png)
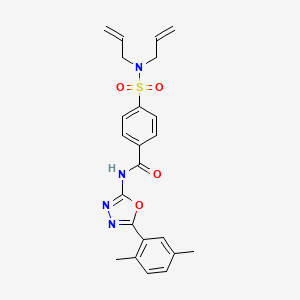
![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]aniline](/img/structure/B2939213.png)
